4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate
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Overview
Description
4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate is an organophosphorus compound known for its diverse applications, particularly in the field of pest control. This compound is structurally related to malathion, a widely used pesticide. It is characterized by its unique chemical structure, which includes a butyl group, an ethyl group, and a dimethoxyphosphorothioyl sulfanyl group attached to a butanedioate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the process may be carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, especially for treating diseases related to acetylcholinesterase dysfunction.
Mechanism of Action
The primary mechanism of action of 4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By binding to the active site of the enzyme, the compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in prolonged nerve impulses, causing paralysis and death in pests .
Comparison with Similar Compounds
Similar Compounds
Malathion: A closely related organophosphorus compound with similar pesticidal properties.
Parathion: Another organophosphorus pesticide with a similar mechanism of action but higher toxicity.
Diazinon: An organophosphorus compound used as an insecticide with a similar structure and function.
Uniqueness
4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to some other organophosphorus compounds makes it a preferred choice in certain applications .
Properties
CAS No. |
34460-45-2 |
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Molecular Formula |
C12H23O6PS2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-O-butyl 1-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS2/c1-5-7-8-18-11(13)9-10(12(14)17-6-2)21-19(20,15-3)16-4/h10H,5-9H2,1-4H3 |
InChI Key |
SNWKALBCPLZFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Origin of Product |
United States |
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